molecular formula C12H12N2 B8656944 2,5-Dimethyl-3-phenylpyrazine CAS No. 106860-97-3

2,5-Dimethyl-3-phenylpyrazine

Cat. No. B8656944
Key on ui cas rn: 106860-97-3
M. Wt: 184.24 g/mol
InChI Key: RAIHRDUPNPUYRS-UHFFFAOYSA-N
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Patent
US07026478B2

Procedure details

A solution of phenylmagnesium bromide (1M in THF, 5.6 mL, 5.6 mmol) is added to a solution of 3-chloro-2,5-dimethylpyrazine (346 mg, 2.42 mmol) and Fe(acac)3 (43 mg, 0.12 mmol) in THF (10 mL) at −30° C. After stirring for 30 min at that temperature, the reaction is quenched with brine, the aqueous layer is extracted with Et2O, the combined organic phases are dried over Na2SO4 and evaporated, and the residue is purified by flash chromatography (hexane/ethyl acetate, 10:1). After eluting a first fraction containing biphenyl (212 mg), one obtains 2,5-dimethyl-3-phenylpyrazine as a pale yellow syrup (287 mg, 64%). 1H NMR (300 MHz, CD2Cl2) δ 8.31 (s, 1H), 7.55–7.59 (m, 2H), 7.43–7.51 (m, 3H), 2.55 (s, 3H), 2.54 (s, 3H). 13C NMR (75 MHz, CD2Cl2) δ 152.7, 150.6, 148.4, 142.1, 139.5, 129.3, 128.7, 128.6, 22.7, 21.2.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:10]1[C:11]([CH3:17])=[N:12][CH:13]=[C:14]([CH3:16])[N:15]=1>C1COCC1>[CH3:17][C:11]1[C:10]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:15][C:14]([CH3:16])=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
5.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
346 mg
Type
reactant
Smiles
ClC=1C(=NC=C(N1)C)C
Name
Fe(acac)3
Quantity
43 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is quenched with brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography (hexane/ethyl acetate, 10:1)
WASH
Type
WASH
Details
After eluting a first fraction
ADDITION
Type
ADDITION
Details
containing biphenyl (212 mg), one

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC=C(N=C1C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 287 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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